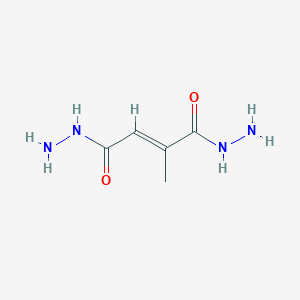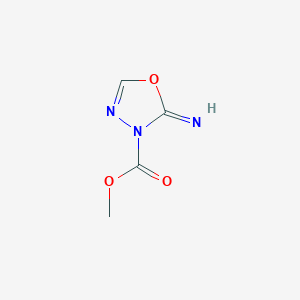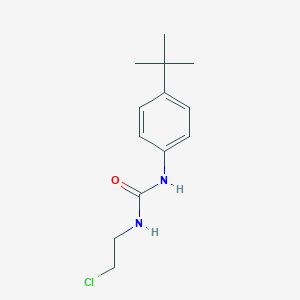
(E)-2-methylbut-2-enedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-methylbut-2-enedihydrazide, also known as methyldihydrojasmonate (MDJ), is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture and horticulture. MDJ is a derivative of jasmonic acid, a natural plant hormone that plays a crucial role in plant growth and development. In
作用機序
MDJ acts as a plant growth regulator by mimicking the action of jasmonic acid. It binds to specific receptors in the plant cell membrane and activates a signaling pathway that leads to changes in gene expression and physiological responses. MDJ has been shown to regulate the expression of genes involved in plant growth, stress response, and defense against pathogens. It also stimulates the production of secondary metabolites, such as flavonoids and phenolic compounds, which are important for plant growth and health.
Biochemical and Physiological Effects:
MDJ has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, increases chlorophyll content, enhances photosynthesis, and improves nutrient uptake. MDJ also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants against oxidative stress. In addition, MDJ stimulates the production of phytohormones, such as gibberellins and auxins, which are important for plant growth and development.
実験室実験の利点と制限
MDJ has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on plant growth and development are well documented. MDJ is also relatively stable and can be stored for extended periods without degradation. However, MDJ has some limitations for lab experiments. Its effects on different plant species and under different environmental conditions are not well understood, and its mode of action is still being investigated. In addition, the optimal concentration and application method of MDJ may vary depending on the plant species and growth stage.
将来の方向性
There are several future directions for research on MDJ. One area of interest is the optimization of MDJ application methods for different plant species and growth stages. Another area of interest is the investigation of the molecular mechanisms underlying MDJ's effects on plant growth and development. Additionally, the potential use of MDJ as an alternative to chemical pesticides for crop protection is an area of active research. Finally, the potential application of MDJ in other fields, such as medicine and biotechnology, is an area of emerging interest.
合成法
MDJ can be synthesized in several ways, including the reaction of jasmonic acid with hydrazine hydrate, the reaction of 2-methyl-2-butene with hydrazine hydrate, or the reaction of 2-methyl-2-butene with hydrazine monohydrate. The most commonly used method is the reaction of jasmonic acid with hydrazine hydrate, which yields MDJ with a purity of over 95%. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
MDJ has been extensively studied for its potential applications in agriculture and horticulture. It has been shown to promote plant growth, increase yield, enhance stress tolerance, and improve quality. MDJ has been tested on a variety of crops, including rice, wheat, corn, soybean, tomato, cucumber, and grape, and has demonstrated positive effects on plant growth and development. MDJ has also been shown to have antifungal and antibacterial properties, making it a potential alternative to chemical pesticides.
特性
CAS番号 |
117122-49-3 |
|---|---|
製品名 |
(E)-2-methylbut-2-enedihydrazide |
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC名 |
(E)-2-methylbut-2-enedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h2H,6-7H2,1H3,(H,8,10)(H,9,11)/b3-2+ |
InChIキー |
IJBGWLSDVLULOW-NSCUHMNNSA-N |
異性体SMILES |
C/C(=C\C(=O)NN)/C(=O)NN |
SMILES |
CC(=CC(=O)NN)C(=O)NN |
正規SMILES |
CC(=CC(=O)NN)C(=O)NN |
同義語 |
Mesaconic acid, dihydrazide (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)



![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)






![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)
